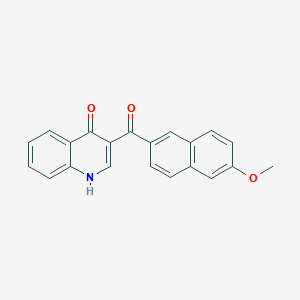
3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthoic acid and 4-chloroquinoline.
Condensation Reaction: The 6-methoxy-2-naphthoic acid is reacted with 4-chloroquinoline in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of 3-(6-Hydroxy-2-naphthoyl)quinolin-4(1H)-one.
Reduction: Formation of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of materials with specific properties.
作用机制
The mechanism of action of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinolinic Acid: An intermediate in the kynurenine pathway with neuroactive properties.
Uniqueness
3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one is unique due to the presence of both the methoxy-naphthoyl and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
821004-11-9 |
|---|---|
分子式 |
C21H15NO3 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
3-(6-methoxynaphthalene-2-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20(23)18-12-22-19-5-3-2-4-17(19)21(18)24/h2-12H,1H3,(H,22,24) |
InChI 键 |
MIFHBXBUKPBPEY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


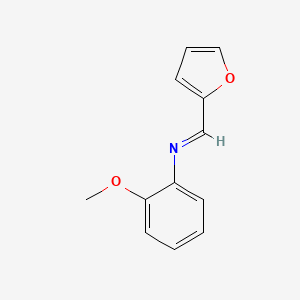
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
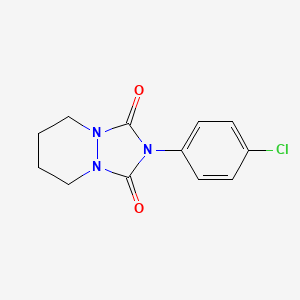
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
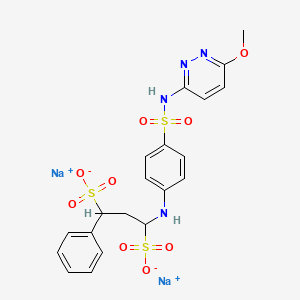
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
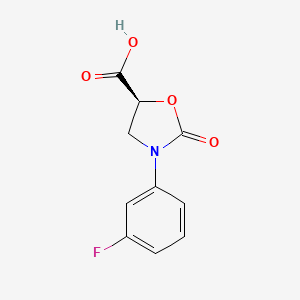
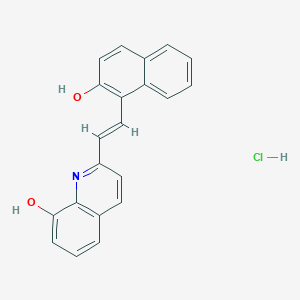

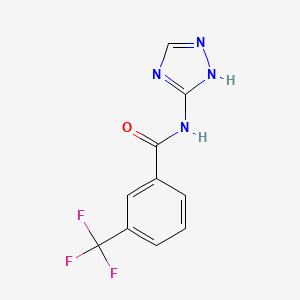
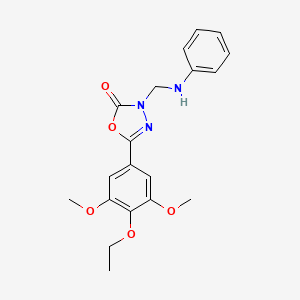
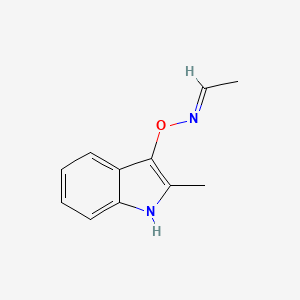
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
